molecular formula C6H12ClN3 B14044445 (1-ethyl-1H-imidazol-5-yl)methanamine HCl

(1-ethyl-1H-imidazol-5-yl)methanamine HCl

Katalognummer: B14044445
Molekulargewicht: 161.63 g/mol
InChI-Schlüssel: QNFMMWLVBAIJBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-ethyl-1H-imidazol-5-yl)methanamine HCl is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 1-position and a methanamine group at the 5-position of the imidazole ring, with the hydrochloride (HCl) salt form enhancing its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-imidazol-5-yl)methanamine HCl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reactant concentrations .

Wirkmechanismus

The mechanism of action of (1-ethyl-1H-imidazol-5-yl)methanamine HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-ethyl-1H-imidazol-5-yl)methanamine HCl is unique due to the presence of both the ethyl and methanamine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other imidazole derivatives .

Eigenschaften

Molekularformel

C6H12ClN3

Molekulargewicht

161.63 g/mol

IUPAC-Name

(3-ethylimidazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-2-9-5-8-4-6(9)3-7;/h4-5H,2-3,7H2,1H3;1H

InChI-Schlüssel

QNFMMWLVBAIJBY-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=NC=C1CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.